molecular formula C16H19NO5S B2424772 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950280-39-4

6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2424772
CAS No.: 950280-39-4
M. Wt: 337.39
InChI Key: WSOLJAUXVIXBDJ-UHFFFAOYSA-N
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Description

6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the methoxy group and the piperidinyl sulfonyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.

    Attachment of the Piperidinyl Sulfonyl Moiety: The piperidinyl sulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the methoxy-chromen-2-one intermediate with a sulfonyl chloride derivative of 3-methylpiperidine in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases like sodium hydride or nucleophiles like thiols in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the methoxy and piperidinyl sulfonyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents.

    Methoxy-Substituted Chromen-2-ones: Compounds with methoxy groups at different positions.

    Piperidinyl Sulfonyl Derivatives: Compounds with piperidinyl sulfonyl groups attached to different cores.

Uniqueness

6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the specific combination of the methoxy group and the piperidinyl sulfonyl moiety attached to the chromen-2-one core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-4-3-7-17(10-11)23(19,20)15-9-12-8-13(21-2)5-6-14(12)22-16(15)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOLJAUXVIXBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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